molecular formula C19H18ClN3OS B2722859 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea CAS No. 1208638-60-1

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2722859
CAS RN: 1208638-60-1
M. Wt: 371.88
InChI Key: YZKYZTYZVFGXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anticancer properties, making it a promising candidate for the development of new cancer treatments. In

Scientific Research Applications

Anticancer Activity

CTU has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits cell proliferation and induces apoptosis in cancer cells. Researchers have explored its effects on different cancer types, including breast, lung, and colon cancer. Mechanistically, CTU interferes with cell cycle progression and disrupts signaling pathways critical for tumor growth .

Antimicrobial Properties

CTU displays promising antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated as a potential treatment for drug-resistant bacterial infections. Researchers are particularly interested in its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Additionally, CTU shows antifungal effects, making it relevant for combating fungal infections .

Anti-inflammatory Effects

Inflammation plays a central role in various diseases, from autoimmune disorders to cardiovascular conditions. CTU has been studied for its anti-inflammatory properties. It modulates inflammatory pathways, including NF-κB and COX-2, which are crucial for regulating immune responses. These findings suggest its potential as an anti-inflammatory drug .

Neuroprotective Potential

Researchers have explored CTU’s impact on neurodegenerative diseases. It exhibits neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival. Studies in animal models have shown promise in conditions like Alzheimer’s disease and Parkinson’s disease .

Antiviral Activity

CTU has demonstrated antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism of action involves interfering with viral replication and entry. While more research is needed, CTU’s antiviral properties are intriguing for potential therapeutic applications .

Inhibition of Tubulin Polymerization

CTU affects microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for cell division, making them a target for cancer therapy. By disrupting microtubule assembly, CTU interferes with mitosis and cell proliferation. Researchers are exploring its use as a novel chemotherapeutic agent .

properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-17(13)23-19(24)21-11-10-16-12-25-18(22-16)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKYZTYZVFGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea

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